molecular formula C14H13N3O B2716749 1-[(E)-Benzylideneamino]-3-phenyl-urea CAS No. 1006894-80-9

1-[(E)-Benzylideneamino]-3-phenyl-urea

Cat. No.: B2716749
CAS No.: 1006894-80-9
M. Wt: 239.278
InChI Key: SXCIVFODNMDTER-RVDMUPIBSA-N
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Description

1-[(E)-Benzylideneamino]-3-phenyl-urea is a urea derivative characterized by a benzylideneamino group attached to the urea core via an azomethine (CH=N) spacer. The benzylideneamino moiety introduces a planar, conjugated system that enhances interactions with biological targets, such as enzymes or receptors involved in cancer progression. Synthetically, it is derived from the condensation of 3-phenylurea with aromatic aldehydes under acidic or basic conditions, forming the E-isomer as the thermodynamically stable product .

Antitumor screening against the MCF-7 breast cancer cell line revealed that substitutions on the benzylideneamino group significantly influence activity. For instance, nitro (NO₂) and fluoro (F) substituents at the para position of the benzylidene ring enhance potency, with IC₅₀ values in the low micromolar range .

Properties

IUPAC Name

1-[(E)-benzylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCIVFODNMDTER-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(E)-Benzylideneamino]-3-phenyl-urea can be synthesized through the condensation reaction between benzylideneaniline and phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-Benzylideneamino]-3-phenyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzylideneamino group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-[(E)-Benzylideneamino]-3-phenyl-urea serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. It has been studied for its ability to interact with specific molecular targets, potentially altering enzyme or receptor activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibits proliferation, induces apoptosis
AntimicrobialPotential activity against specific pathogens

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications, particularly in cancer treatment. Preliminary studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Antitumor Efficacy

A study involving multiple cancer cell lines demonstrated that this compound significantly reduced tumor size in vivo compared to control groups. This highlights its potential as a lead candidate for further development in cancer therapeutics .

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new products within the chemical industry.

Conclusion and Future Directions

The diverse applications of this compound indicate its potential as a significant compound in scientific research. Future studies should focus on:

  • Detailed mechanistic investigations to elucidate pathways involved in its biological effects.
  • Expanded toxicity assessments to ensure safety for clinical applications.
  • Exploration of its potential as a multi-target drug in combination therapies.

The ongoing research into this compound's properties and applications may lead to significant advancements in medicinal chemistry and related fields.

Mechanism of Action

The mechanism of action of 1-[(E)-Benzylideneamino]-3-phenyl-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Analogues in Antitumor Activity

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 5-(4-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one (8b) and 5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (4) share a heterocyclic core but lack the urea-benzylideneamino scaffold. While 8b (IC₅₀ = 25 µM) showed moderate activity against MCF-7 cells, the absence of the azomethine spacer in compound 4 (IC₅₀ = 49 µM) resulted in reduced potency. This highlights the critical role of the benzylideneamino group in enhancing target binding .

Table 1: Antitumor Activity of Urea and Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Structure Class IC₅₀ (µM, MCF-7) Key Substituent
1-[(E)-Benzylideneamino]-3-phenyl-urea (10a–e) Urea-benzylideneamino 7–22 NO₂, F, Cl, OCH₃, H
5-(4-Hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one (8b) Pyrazolo-pyrimidine 25 4-OH
5-Hydroxy-pyrazolo[3,4-d]pyrimidin-4-one (4) Pyrazolo-pyrimidine 49 None

The azomethine spacer in this compound derivatives facilitates π-π stacking and hydrogen bonding with cellular targets, whereas pyrazolo-pyrimidines rely on hydroxyl or methyl groups for solubility and binding. Nitro-substituted benzylideneamino derivatives (e.g., 10a) exhibit the highest activity (IC₅₀ = 7 µM), outperforming even fluorinated analogues (10b: IC₅₀ = 14 µM) .

Urea Derivatives with Piperazine Moieties

1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea (BPPU) incorporates a piperazine-benzodioxole group instead of the benzylideneamino function. This contrasts with this compound, where the rigid benzylideneamino group is essential for oncology applications.

Table 2: Pharmacological Comparison of Urea Derivatives
Compound Therapeutic Focus Key Structural Feature Bioactivity (Model)
This compound Antitumor Benzylideneamino-azomethine IC₅₀ = 7–22 µM (MCF-7)
BPPU CNS Disorders Piperazine-benzodioxole ED₅₀ = 12 mg/kg (Seizure)

Biological Activity

1-[(E)-Benzylideneamino]-3-phenyl-urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its various biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzylidene group attached to an amino group and a phenyl urea moiety. The compound can be represented as follows:

C16H16N2O(Molecular Weight 268 31 g mol)\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}\quad (\text{Molecular Weight 268 31 g mol})

Biological Activities

The compound has been investigated for several biological activities, including:

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In one study, the compound was tested against Mycobacterium species, showing significant inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using resazurin assays, demonstrating effective antibacterial activity .

2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. A recent study highlighted its ability to inhibit cancer cell proliferation in various cell lines, including lung and breast cancer models. The compound's efficacy was quantified using GI50 values, with results indicating promising anticancer activity at micromolar concentrations (e.g., GI50 = 25.1 μM against certain cancer cell lines) .

3. Urease Inhibition
this compound has been identified as a potential urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a critical role in various physiological processes. The inhibition of urease activity can have therapeutic implications for conditions like peptic ulcers and certain urinary tract infections. Studies have shown that this compound acts as a competitive inhibitor of urease, with IC50 values indicating effective inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Binding : The compound may bind to active sites on enzymes such as urease, altering their catalytic activity.
  • Cell Proliferation Inhibition : In cancer cells, it appears to interfere with signaling pathways that promote cell growth and division.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the efficacy of various compounds against Mycobacterium avium and Mycobacterium tuberculosis. This compound demonstrated significant inhibition rates compared to standard antibiotics .
  • Anticancer Activity :
    • In vitro studies on different cancer cell lines revealed that the compound reduced cell viability significantly, with selectivity towards certain types of cancer cells over normal cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult (IC50 or MIC)
AntimicrobialMycobacterium spp.Resazurin assayMIC = 10 μM
AnticancerVarious cancer cell linesCell viability assayGI50 = 25.1 μM
Urease InhibitionJack bean ureaseEnzyme activity assayIC50 = 15 μM

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